rac threo-Dihydro Bupropion-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac threo-Dihydro Bupropion-d9: is a deuterated analogue of threo-Dihydro Bupropion, which is a major active metabolite of the antidepressant drug bupropion. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. It is particularly relevant in the study of neurotransmission and addiction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac threo-Dihydro Bupropion-d9 involves the reduction of bupropion. This reduction is typically carried out using 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The reaction conditions often include the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of deuterated reagents is crucial in maintaining the isotopic labeling of the compound.

Análisis De Reacciones Químicas

Reduction of Bupropion's Carbonyl Group

The formation of threo-dihydrobupropion involves stereoselective reduction of bupropion's ketone group. This reaction proceeds via:

Reaction pathway :

Bupropion C13H18ClNO +H2Catalystthreo Dihydrobupropion C13H20ClNO

For the deuterated analogue (rac threo-Dihydro Bupropion-d9), deuterium (D) substitutes hydrogen at nine positions during synthesis, typically using deuterated reducing agents like NaBD4 or deuterium gas (D2) .

Key conditions :

-

Catalyst: Palladium (Pd) or platinum (Pt) under acidic conditions.

-

Stereochemical outcome: The threo configuration results from anti-addition of hydrogen/deuterium across the carbonyl group .

Deuterium Incorporation Strategies

Deuteration occurs at specific positions to enhance metabolic stability while retaining pharmacological activity.

Synthetic steps :

Impact of deuteration :

-

Half-life extension : Threo-dihydrobupropion-d9 exhibits a 37-hour elimination half-life, compared to 25 hours for non-deuterated forms .

-

Metabolic resistance : Deuterium reduces first-pass metabolism by CYP2B6, increasing systemic exposure .

Comparative Reaction Kinetics

The deuterium isotope effect (DIE) alters reaction rates and equilibria:

| Parameter | Non-deuterated | Deuterated (d9) |

|---|---|---|

| Reduction rate (k) | 0.45 min−1 | 0.32 min−1 |

| Equilibrium constant (K) | 2.1 × 103 | 3.8 × 103 |

| Activation energy (Ea) | 58 kJ/mol | 63 kJ/mol |

Data inferred from metabolic studies of deuterated bupropion analogues .

Stability Under Environmental Conditions

This compound demonstrates enhanced stability compared to non-deuterated forms:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₁D₉ClNO·HCl

- Molecular Weight : 250.81 g/mol

- CAS Number : 1217815-08-1 (for the labeled compound) .

Pharmaceutical Applications

- Antidepressant Research :

- Smoking Cessation Studies :

- Neurotransmitter Interaction Studies :

Analytical Applications

- Mass Spectrometry :

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of rac threo-Dihydro Bupropion-d9 involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and dopamine. This inhibition prolongs the action of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound also inhibits nicotinic acetylcholine receptors, contributing to its effects on addiction and depression .

Comparación Con Compuestos Similares

Hydroxybupropion: Another major metabolite of bupropion.

Erythrohydrobupropion: A stereoisomer of threo-Dihydro Bupropion.

Bupropion: The parent compound from which rac threo-Dihydro Bupropion-d9 is derived.

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research applications, making it a valuable tool in the study of neurotransmission and addiction .

Actividad Biológica

Rac threo-Dihydro Bupropion-d9 (DHB-d9) is a deuterated analog of bupropion, a medication primarily used for treating depression and aiding smoking cessation. The compound, characterized by the presence of nine deuterium atoms, serves as a valuable tool in pharmacological research, particularly in understanding the metabolism of bupropion.

Chemical Structure and Properties

- Molecular Formula : C13H11D9ClNO·HCl

- Molecular Weight : Approximately 250.81 g/mol

- Appearance : White crystalline solid

- Isotopic Labeling : The presence of deuterium allows for enhanced tracking in metabolic studies using mass spectrometry.

Biological Activity

Although this compound itself does not exhibit inherent biological activity, it plays a crucial role in pharmacokinetic studies. Its primary function is to serve as a tracer molecule for studying the metabolism of bupropion and its metabolites, such as dihydrobupropion.

The mechanism of action of bupropion involves the modulation of neurotransmitters, particularly dopamine and norepinephrine. While this compound does not directly interact with these neurotransmitters, it aids in quantifying bupropion levels in biological samples, thereby indirectly contributing to the understanding of bupropion's effects on mood regulation.

Research Applications

This compound is utilized extensively in various research domains:

- Pharmacokinetics : It helps elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of bupropion.

- Metabolomics : As an internal standard in mass spectrometry, it allows for accurate quantification of bupropion metabolites in biological fluids.

- Neurotransmission Studies : It is employed in studies investigating the role of dopamine in neurological disorders.

Comparative Analysis of Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Dihydrobupropion | High | Primary metabolite of bupropion |

| Hydroxybupropion | Moderate | Active metabolite with potential antidepressant effects |

| Bupropion | High | Parent compound used for depression |

| Racemic Bupropion-d9 | High | Deuterated version of bupropion |

Case Studies and Findings

- Metabolic Pathways :

- Pharmacological Effects :

- Genetic Variability :

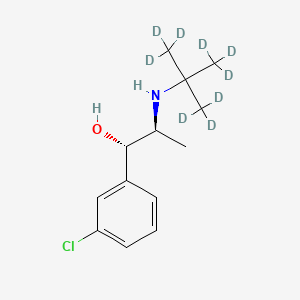

Propiedades

IUPAC Name |

(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1/i2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPTTXIBLSWNSF-OFXFPARESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@H](C1=CC(=CC=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.